![molecular formula C20H22F4O2 B14170525 1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) CAS No. 922718-41-0](/img/structure/B14170525.png)
1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) is a chemical compound with the molecular formula C22H26F4O2. This compound is characterized by the presence of an octane chain linked to two 2,4-difluorobenzene rings through ether linkages. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) typically involves the reaction of 2,4-difluorophenol with 1,8-dibromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .
化学反应分析
Types of Reactions
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones.
Reduction Reactions: The benzene rings can be reduced to cyclohexane derivatives under hydrogenation conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Products with nucleophiles replacing the fluorine atoms.
Oxidation: Quinone derivatives.
Reduction: Cyclohexane derivatives.
科学研究应用
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty polymers and materials.
作用机制
The mechanism of action of 1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) involves its interaction with specific molecular targets. The ether linkages and fluorine atoms play a crucial role in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
- 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Butane-1,4-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Hexane-1,6-diylbis(oxy)]bis(2,4-difluorobenzene)
Uniqueness
1,1’-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene) is unique due to its longer octane chain, which provides greater flexibility and potential for interactions compared to shorter chain analogs. This structural feature enhances its utility in various applications, making it a valuable compound for research and industrial purposes .
属性
CAS 编号 |
922718-41-0 |
|---|---|
分子式 |
C20H22F4O2 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
1-[8-(2,4-difluorophenoxy)octoxy]-2,4-difluorobenzene |
InChI |
InChI=1S/C20H22F4O2/c21-15-7-9-19(17(23)13-15)25-11-5-3-1-2-4-6-12-26-20-10-8-16(22)14-18(20)24/h7-10,13-14H,1-6,11-12H2 |
InChI 键 |
JSAMGSZHAULERF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)OCCCCCCCCOC2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)
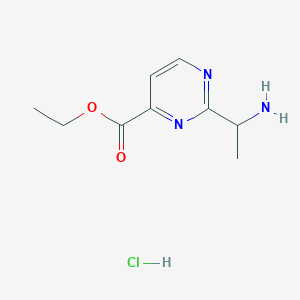
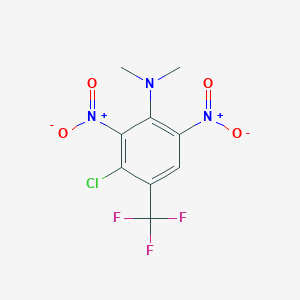
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)


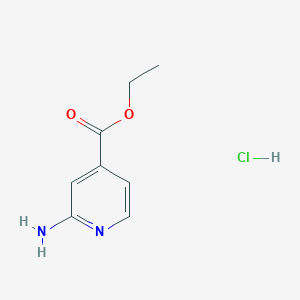
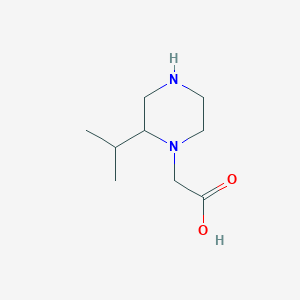
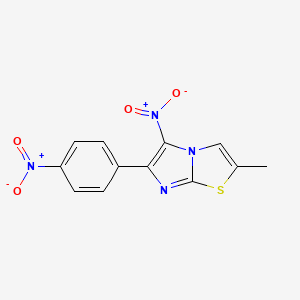

![Benzamide, N-[3-[7-amino-4-[[4-(4-morpholinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-2-methylphenyl]-4-(dimethylamino)-](/img/structure/B14170507.png)
![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)
